molecular formula C16H10F8 B1383211 1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane CAS No. 1864057-99-7

1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane

Cat. No.: B1383211
CAS No.: 1864057-99-7
M. Wt: 354.24 g/mol
InChI Key: FTHPVHXTZMBDON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane is an organic compound with the molecular formula C16H10F8 and a molecular weight of 354.24 g/mol . This compound is characterized by the presence of two phenyl rings, each substituted with a fluoro and a trifluoromethyl group, connected by an ethane bridge. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane typically involves the reaction of 4-fluoro-3-trifluoromethylbenzene with ethylene in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the ethane bridge between the two phenyl rings. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane involves its interaction with molecular targets and pathways within biological systems. The fluoro and trifluoromethyl groups can influence the compound’s binding affinity and specificity for certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane can be compared with other similar compounds, such as:

    1,2-Bis(4-fluorophenyl)ethane: Lacks the trifluoromethyl groups, resulting in different chemical and biological properties.

    1,2-Bis(3-trifluoromethylphenyl)ethane: Similar structure but with different substitution patterns, affecting its reactivity and applications.

    1,2-Bis(4-chloro-3-trifluoromethylphenyl)ethane:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and resulting properties.

Properties

IUPAC Name

1-fluoro-4-[2-[4-fluoro-3-(trifluoromethyl)phenyl]ethyl]-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F8/c17-13-5-3-9(7-11(13)15(19,20)21)1-2-10-4-6-14(18)12(8-10)16(22,23)24/h3-8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHPVHXTZMBDON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC2=CC(=C(C=C2)F)C(F)(F)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane
Reactant of Route 2
Reactant of Route 2
1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane
Reactant of Route 3
Reactant of Route 3
1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane
Reactant of Route 5
Reactant of Route 5
1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane
Reactant of Route 6
Reactant of Route 6
1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.